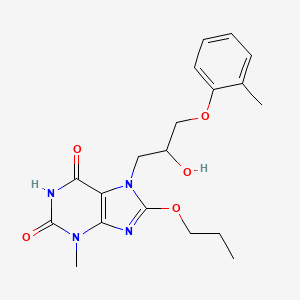
7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-propoxy-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-propoxy-1H-purine-2,6(3H,7H)-dione is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as PTX-100 and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Scientific Research Applications
Synthesis and Chemical Interactions
- Chemical Synthesis and Structural Analysis : The compound and its derivatives are synthesized through reactions involving aminotheophyllines and glycerol epichlorohydrin, showcasing varied products based on reaction conditions. Structural confirmation through alternative synthesis and IR spectroscopy highlights its chemical versatility (Kremzer et al., 1981). Additionally, studies on the purine skeleton's planarity and the conformation of attached groups provide insights into its chemical behavior and potential interactions (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).
Potential Pharmacological Properties
- Receptor Affinity and Pharmacological Evaluation : Research into derivatives of the purine-2,6-dione structure has revealed compounds with potent ligand activity for serotonin receptors, indicating potential for psychotropic effects. This includes studies on compounds’ affinity and selectivity for serotonin receptors and their functional activity, showcasing a methodological approach to designing ligands with specific receptor targets (Chłoń-Rzepa et al., 2013).
Chemical Properties and Reactivity
- Spectral and Photophysical Properties : Investigations into imidazo[1,2-a]purine derivatives related to acyclovir, a significant antiviral drug, reveal the spectral and photophysical properties of these compounds in various solvents and aqueous solutions. Such studies are crucial for understanding the photostability and reactivity of purine derivatives under different environmental conditions (Wenska et al., 2004).
Mechanistic Insights into DNA Interaction
- DNA Adduct Formation : The formation of DNA adducts by carcinogenic compounds is a critical area of research for understanding mutagenesis and carcinogenesis. Studies on the interaction between purine derivatives and DNA provide essential insights into the molecular mechanisms underlying chemical-induced DNA damage, which is vital for assessing the mutagenic potential of chemical compounds (Cheng et al., 1989).
properties
IUPAC Name |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-propoxypurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5/c1-4-9-27-19-20-16-15(17(25)21-18(26)22(16)3)23(19)10-13(24)11-28-14-8-6-5-7-12(14)2/h5-8,13,24H,4,9-11H2,1-3H3,(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVNNWVAPPCGFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC2=C(N1CC(COC3=CC=CC=C3C)O)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-propoxy-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Chlorophenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2703566.png)
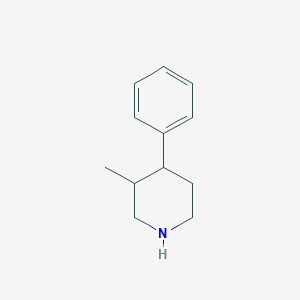
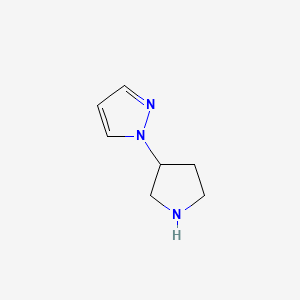
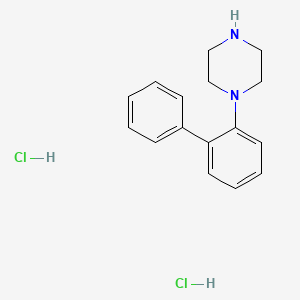

![2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2703576.png)
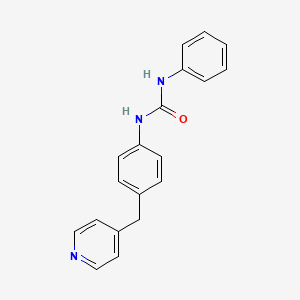

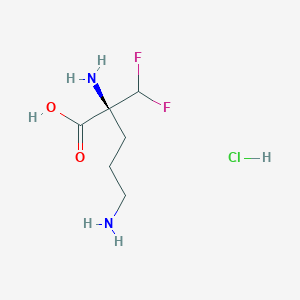
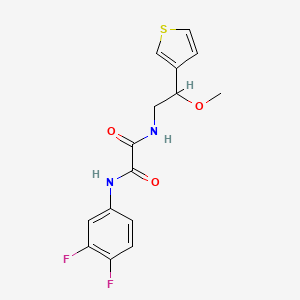
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2703582.png)
![6-(4-Fluorophenyl)-2-[[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2703584.png)
![ethyl 2-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2703585.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2703586.png)